molecular formula C9H9NS B1265472 (1-Isothiocyanatoethyl)benzene CAS No. 4478-92-6

(1-Isothiocyanatoethyl)benzene

Cat. No. B1265472
CAS RN: 4478-92-6
M. Wt: 163.24 g/mol
InChI Key: QQCJPTVZIZVKEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-isothiocyanatoethyl compounds, including benzene derivatives, can be achieved through various chemical strategies. For instance, 1-(Alkyl/arylthiocarbamoyl)benzotriazoles were synthesized from bis(benzotriazolyl)methanethione, which then served as isothiocyanate equivalents for the efficient synthesis of secondary and tertiary thioureas (Katritzky et al., 2004). Moreover, the bromine–lithium exchange between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium led to the formation of 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones, showcasing a method for creating complex isothiocyanatoethyl structures (Kobayashi et al., 2013).

Molecular Structure Analysis

The molecular structure of (1-Isothiocyanatoethyl)benzene derivatives has been the subject of various studies. For example, Raman spectroscopy and quantum chemical calculations have been used to probe new solid modifications in isothiocyanatoethylbenzene derivatives, revealing insights into their molecular arrangements and crystalline packing changes at specific temperatures (Vikram et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving (1-Isothiocyanatoethyl)benzene compounds are diverse. The Ru(ii)-catalyzed synthesis of isothiochromenes via oxidative coupling showcases the compound's reactivity and the formation of complex structures through catalytic processes (Urriolabeitia & Ruiz, 2019).

Physical Properties Analysis

The study of physical properties, such as solid modifications and temperature-dependent changes, is crucial for understanding the behavior of (1-Isothiocyanatoethyl)benzene derivatives. Investigations into temperature modifications using Raman spectroscopy have provided evidence of solid-state changes and molecular dynamics within crystalline structures (Vikram et al., 2018).

Chemical Properties Analysis

The chemical properties of (1-Isothiocyanatoethyl)benzene derivatives, such as reactivity and interaction with other compounds, have been explored through various synthesis and reaction studies. The synthesis of di- and trisubstituted thioureas using 1-(Alkyl/arylthiocarbamoyl)benzotriazoles as isothiocyanate equivalents highlights the compound's versatility and potential in creating complex chemical structures (Katritzky et al., 2004).

Scientific Research Applications

Molecular Junction Conductance

(1-Isothiocyanatoethyl)benzene, as part of the benzene derivative family, contributes to the understanding of molecular-scale electronics. Research on molecules like benzene-1,4-dithiol demonstrates the conductance of a junction containing a single molecule. This is vital in the field of molecular electronics, where understanding charge transport through molecules is essential (Reed et al., 1997).

Fundamental Chemistry and Material Science

Benzene and its derivatives are central to various applications ranging from biomedical research to material science. Studies on benzene’s isoelectronic and isostructural relatives, such as borazine, contribute to advancements in chemical hydrogen storage and BN-based ceramic materials. This underscores the significance of benzene derivatives in various scientific domains (Marwitz et al., 2009).

Optical Polymer Composite Materials

Derivatives of benzene, such as 1,3-Bis(isocyanatomethyl)benzene, have applications in creating materials with excellent yellowing resistance and weather resistance. These applications extend to the optical polymer composite materials, construction, and automotive industries (Jianxun et al., 2018).

Palladium Recovery

The derivatives of benzene, such as 1,2-bis(2-methoxyethylthio)benzene, are utilized in the recovery of palladium from secondary raw materials, like spent automotive catalysts. This highlights the role of benzene derivatives in resource recovery and recycling (Traeger et al., 2012).

Nanotechnology and Biomedical Applications

Benzene-1,3,5-tricarboxamide, a derivative of benzene, finds extensive use in nanotechnology and biomedical applications. Its simple structure and understanding of supramolecular self-assembly behavior make it a vital component in these fields (Cantekin et al., 2012).

Environmental Remediation

Certain strains of Dechloromonas have demonstrated the ability to biomineralize benzene anaerobically, using nitrate as the electron acceptor. This discovery is significant for treating environments contaminated with benzene, highlighting the environmental applications of benzene research (Coates et al., 2001).

Safety And Hazards

“(1-Isothiocyanatoethyl)benzene” is highly flammable and may be fatal if swallowed and enters airways . It causes skin and eye irritation and may cause genetic defects . It’s also classified as a carcinogen .

properties

IUPAC Name

1-isothiocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947112
Record name (1-Isothiocyanatoethyl)benzene
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(1-Isothiocyanatoethyl)benzene

CAS RN

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1
Record name (1-Isothiocyanatoethyl)benzene
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Record name Isothiocyanic acid, (alpha-methylbenzyl) ester
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Record name L-alpha-Methylbenzyl isothiocyanate
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Record name D-alpha-Methylbenzyl isothiocyanate
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Record name DL-alpha-Methylbenzyl isothiocyanate
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Record name WLN: SCNY1&R
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Record name (1-Isothiocyanatoethyl)benzene
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Record name ALPHA-METHYLBENZYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ES Spencer, EJ Dale, AÚL Gommans… - European journal of …, 2015 - Elsevier
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that has roles in the innate immune response, and also contributes to inflammatory disease. While the biological …
Number of citations: 29 www.sciencedirect.com
F Lafzi, D Kilic, M Yildiz, N Saracoglu - Journal of Molecular Structure, 2021 - Elsevier
Urea/thiourea derivatives with heteroaromatic scaffolds such as indole, benzimidazole, and benzothiazole were designed, synthesized, and evaluated for their potential antimicrobial …
Number of citations: 16 www.sciencedirect.com
AM Dwivedi, AV Bedekar - Tetrahedron, 2023 - Elsevier
Synthesis of four derivatives of chiral bis-thiourea have been prepared from (S)-(1- isocyanatoethyl)benzene and diamines. The bis-thiourea derivatives were scanned as Chiral …
Number of citations: 0 www.sciencedirect.com
T Minami, Y Kubo - Supramolecular Chemistry, 2011 - Taylor & Francis
An optically active isothiouronium-attached polythiophene 1 poly has been prepared for the first time by oxidative polymerisation of (S)-3-(3-(N-(2-(2-methoxyethoxy)ethyl)-N-(1-…
Number of citations: 17 www.tandfonline.com
A Bedekar, AM Dwivedi - Available at SSRN 4443194 - papers.ssrn.com
Synthesis of four derivatives of chiral bis-thiourea have been prepared from (S)-(1-isocyanatoethyl) benzene and diamines. The bis-thiourea derivatives were scanned as Chiral …
Number of citations: 0 papers.ssrn.com
K Kobayashi, Y Yokoi, T Nakahara, N Matsumoto - Tetrahedron, 2013 - Elsevier
The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which are easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium generates 1-(1-…
Number of citations: 11 www.sciencedirect.com
A Omran, S Eslamimehr, AM Crider… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues which incorporate N-alkyl groups and N-butylamide-linked benzamide functionality have been synthesized and their in vitro …
Number of citations: 4 www.sciencedirect.com
M Tobiszewski, J Namieśnik, F Pena-Pereira - Green Chemistry, 2017 - pubs.rsc.org
The study reported herein is aimed at the greenness assessment of 267 derivatisation agents that are frequently applied in analytical chemistry and related disciplines. Multicriteria …
Number of citations: 19 pubs.rsc.org
S Techapanalai, RM Annuur… - …, 2023 - Wiley Online Library
In this work, we successfully prepared isothiocyanates in one‐pot manner from the corresponding amines using carbon tetrabromide as a desulfurizing agent. The in situ formation of …
S Techapanalai - 2020 - digital.car.chula.ac.th
Isothiocyanate considered as an important building block for pharmaceutical industry. Traditional methods for preparation of isothiocyanate involved the desulfurization of …
Number of citations: 0 digital.car.chula.ac.th

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